Tolterodine Dimer

Analytical Reference Standard Pharmaceutical Analysis Impurity Profiling

This is a chemically defined Tolterodine Dimer reference standard (CAS 854306-72-2), distinct from the parent API and other impurities. It is essential for developing stability-indicating HPLC/UPLC methods, establishing system suitability, and quantifying this specific process/degradation impurity in drug substances and products per ICH Q3A/B guidelines. Its unique structure ensures accurate identification, unlike generic standards.

Molecular Formula C35H41NO2
Molecular Weight 507.7 g/mol
CAS No. 854306-72-2
Cat. No. B146383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolterodine Dimer
CAS854306-72-2
Synonyms2,2’-[[(1-Methylethyl)imino]bis(1-phenyl-3,1-propanediyl)]bis[4-methylphenol]
Molecular FormulaC35H41NO2
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)O)C(C)C)C4=CC=CC=C4
InChIInChI=1S/C35H41NO2/c1-25(2)36(21-19-30(28-11-7-5-8-12-28)32-23-26(3)15-17-34(32)37)22-20-31(29-13-9-6-10-14-29)33-24-27(4)16-18-35(33)38/h5-18,23-25,30-31,37-38H,19-22H2,1-4H3
InChIKeyOVJNATACTARGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolterodine Dimer CAS 854306-72-2: Analytical Reference Standard for Pharmaceutical Impurity Control


Tolterodine Dimer (CAS 854306-72-2) is a chemically defined, high-purity reference standard that corresponds to a known process impurity and potential degradation product of the antimuscarinic drug tolterodine tartrate. Its molecular formula is C₃₅H₄₁NO₂, with a molecular weight of 507.7 g/mol and a calculated XLogP3-AA value of 8.6 [1]. It is recognized and cataloged as a pharmaceutical analytical impurity, available as a USP Pharmaceutical Analytical Impurity (PAI) material intended for research and analytical testing purposes . This dimeric compound represents a chemically distinct entity used for the identification, quantification, and control of impurities during pharmaceutical development and quality assurance.

Why Substituting Tolterodine Dimer with Unspecified Impurity Standards Compromises Analytical Accuracy


Tolterodine Dimer is not a generic 'impurity standard' that can be interchanged with the parent drug, its primary active metabolite 5-hydroxymethyl tolterodine (5-HMT), or other process-related impurities such as desisopropyl tolterodine or the (S)-enantiomer impurity . Its distinct molecular structure, comprising two tolterodine-like moieties linked by an isopropylamine bridge, results in unique chromatographic retention behavior, mass spectral fragmentation patterns, and spectral properties that are critical for unequivocal identification [1]. Relying on a different impurity standard would yield inaccurate retention time and relative response factor (RRF) data, leading to false identification, incorrect quantification, and potential failure to meet regulatory specifications for impurity profiling as outlined in ICH Q3A/B guidelines .

Quantitative Evidence for Tolterodine Dimer Selection: Comparative Analytical and Physicochemical Differentiation


Chemical Identity and Purity: Tolterodine Dimer as a Fully Characterized USP Analytical Impurity

Tolterodine Dimer is available as a USP Pharmaceutical Analytical Impurity (PAI), a defined material released through a USP quality process designed to ensure identity and quality appropriate for analytical applications . This is in contrast to many other tolterodine-related impurities which may be supplied as 'mixtures of diastereomers' or with less comprehensive characterization data. The target compound is supplied with a product information sheet for each batch, providing traceable documentation not universally available for all comparator impurities .

Analytical Reference Standard Pharmaceutical Analysis Impurity Profiling

Lipophilicity Differentiation: LogP Comparison Between Tolterodine Dimer and the Active Moiety 5-HMT

The computed XLogP3-AA value for Tolterodine Dimer is 8.6, indicating extremely high lipophilicity [1]. This value is substantially higher than the logD value of 0.74 reported for 5-hydroxymethyl tolterodine (5-HMT), the major active metabolite [2]. This extreme difference in lipophilicity directly translates to reversed-phase chromatographic behavior, where the dimer will exhibit significantly longer retention times compared to the parent drug and its more polar metabolites. This physical property is the basis for its chromatographic separation and identification.

Physicochemical Characterization Lipophilicity Chromatography

Process-Related Impurity Level Control: Reduction of Dimeric Impurities to <0.1% via Improved Synthesis

Early synthetic routes for tolterodine tartrate were associated with the formation of dimeric impurities at levels of approximately 0.15% to 2% [1]. An improved, scalable process has been developed that reduces the level of this specific dimeric impurity to less than 0.1% in the final active pharmaceutical ingredient [2]. This demonstrates the critical need for a dedicated reference standard to monitor and control this process-related impurity.

Process Chemistry Impurity Control Synthesis

Pharmacological Inactivity: Tolterodine Dimer as an Analytical Marker Without Therapeutic Action

While tolterodine and its active metabolite 5-HMT are potent, competitive muscarinic receptor antagonists [1], Tolterodine Dimer is a chemically distinct, high molecular weight impurity. There is no evidence in primary literature or patents to suggest it possesses any of the antimuscarinic activity of the parent drug. Its role is strictly as an analytical marker for quality control. This is in direct contrast to the active pharmaceutical ingredient and its metabolites, which are the functional drivers of therapeutic effect.

Pharmacology Safety Assessment Impurity Qualification

Tolterodine Dimer: Primary Application Scenarios in Pharmaceutical R&D and Quality Control


Analytical Method Development and Validation for Impurity Profiling

Tolterodine Dimer is used as a primary reference marker for developing and validating stability-indicating HPLC or UPLC methods. Its high lipophilicity (XLogP3-AA = 8.6 [1]) ensures it is well-resolved from the more polar API (tolterodine) and its metabolites in reversed-phase systems. Method development scientists use it to establish system suitability parameters, determine relative retention times, and calculate relative response factors (RRFs) for accurate quantification of this specific impurity in drug substance and drug product batches.

Quality Control and Batch Release Testing

Quality control laboratories in API manufacturing and pharmaceutical formulation facilities use this standard to monitor and control the level of the dimeric impurity. As process improvements have enabled control of this impurity to <0.1% [2], the reference standard is essential for confirming that production batches meet this stringent specification, thereby ensuring compliance with ICH Q3A/B guidelines and supporting ANDA/NDA submissions.

Forced Degradation and Stability Studies

In forced degradation studies (stress testing) performed as part of ICH stability programs, the Tolterodine Dimer standard is used to identify and quantify this potential degradation product. By spiking stressed samples with the reference standard, analysts can confirm peak identity and assess whether the dimer forms under specific conditions of heat, light, or humidity, thereby understanding the degradation pathways of tolterodine tartrate formulations .

Process Development and Optimization

Process chemists use Tolterodine Dimer as a marker to evaluate the efficiency of different synthetic routes and purification steps. The documented reduction in dimeric impurity levels from 0.15-2% to <0.1% using an improved process [2] exemplifies its use as a benchmark for optimizing reaction conditions, evaluating crystallization efficiency, and demonstrating depletion of a key process impurity during recrystallization or other purification steps.

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